molecular formula C16H23FN2O2 B5104781 Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate

Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate

Cat. No.: B5104781
M. Wt: 294.36 g/mol
InChI Key: WCXJLSXVHUAADO-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, ethyl propiolate, and piperidine.

    Formation of Intermediate: The reaction between 4-fluoroaniline and ethyl propiolate in the presence of a base, such as sodium hydride, leads to the formation of an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with piperidine to form the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)ethylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-3-21-16(20)19-10-8-15(9-11-19)18-12(2)13-4-6-14(17)7-5-13/h4-7,12,15,18H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXJLSXVHUAADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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